molecular formula C15H14F2N2O B2368385 3-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzonitrile CAS No. 2097861-30-6

3-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzonitrile

Cat. No.: B2368385
CAS No.: 2097861-30-6
M. Wt: 276.287
InChI Key: CDHXQXALKJUMFA-UHFFFAOYSA-N
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Description

3-{1,1-Difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzonitrile is a useful research compound. Its molecular formula is C15H14F2N2O and its molecular weight is 276.287. The purity is usually 95%.
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Scientific Research Applications

Electrophilic Amination and Chemical Transformations

Research by Andreae et al. (1992) and Kostyuchenko et al. (2009) explored the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane derivatives, which is relevant to the chemical structure of interest. These studies highlight chemical transformations such as intramolecular nucleophilic attacks and ring transformations involving similar compounds (Andreae, Schmitz, Wulf, & Schulz, 1992); (Kostyuchenko, Shulishov, Rafikov, Novichkov, Dokichev, & Tomilov, 2009).

Synthesis of Fluorine-Containing Compounds

Kovtonyuk et al. (2012) conducted research on the synthesis of fluorine-containing compounds, including 1,4-dioxa-2-azaspiro[4.5]deca-2,6,9-trienes, by reacting polyfluorinated cyclohexa-2,5-dienones with nitrile oxides. This study is significant for understanding the chemical behavior of fluorine-substituted azaspiro compounds (Kovtonyuk, Kobrina, & Gatilov, 2012).

Structural and Conformational Analysis

Montalvo-González and Ariza-Castolo (2012) performed a structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives using NMR spectroscopy. Their findings contribute to the understanding of the relative configuration and preferred conformations of such compounds (Montalvo-González & Ariza-Castolo, 2012).

Crystal Structure Studies

Manjunath et al. (2011) investigated the crystal and molecular structure of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, providing insight into the crystalline properties of related azaspiro compounds (Manjunath, Naveen, Kumar, Prasad, Naveen, Sridhar, Prasad, & Rangappa, 2011).

Properties

IUPAC Name

3-(2,2-difluoro-6-azaspiro[2.5]octane-6-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N2O/c16-15(17)10-14(15)4-6-19(7-5-14)13(20)12-3-1-2-11(8-12)9-18/h1-3,8H,4-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHXQXALKJUMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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